molecular formula C24H25N5O3 B357686 6-imino-N-[(4-methoxyphenyl)methyl]-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 845649-68-5

6-imino-N-[(4-methoxyphenyl)methyl]-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B357686
CAS No.: 845649-68-5
M. Wt: 431.5g/mol
InChI Key: KMFCABAJHOHEFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-imino-N-[(4-methoxyphenyl)methyl]-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound belonging to the class of dipyrido-pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-N-[(4-methoxyphenyl)methyl]-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves a multi-step process. One common method is the condensation reaction between a three-carbon compound and an amidine structure, catalyzed by sodium hydroxide or ethoxide . This reaction forms the pyrimidine ring, which is then fused with pyridine rings through additional cyclization steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of high-purity reagents and precise temperature control is crucial to ensure the desired yield and purity of the final product. Advanced techniques such as continuous flow synthesis may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-imino-N-[(4-methoxyphenyl)methyl]-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with different functional groups.

Scientific Research Applications

6-imino-N-[(4-methoxyphenyl)methyl]-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: It can be used in the production of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism by which 6-imino-N-[(4-methoxyphenyl)methyl]-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-imino-N-[(4-methoxyphenyl)methyl]-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is unique due to its specific functional groups and the arrangement of its fused rings

Properties

CAS No.

845649-68-5

Molecular Formula

C24H25N5O3

Molecular Weight

431.5g/mol

IUPAC Name

6-imino-N-[(4-methoxyphenyl)methyl]-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C24H25N5O3/c1-4-11-28-20(25)18(23(30)26-14-16-7-9-17(32-3)10-8-16)13-19-22(28)27-21-15(2)6-5-12-29(21)24(19)31/h5-10,12-13,25H,4,11,14H2,1-3H3,(H,26,30)

InChI Key

KMFCABAJHOHEFI-UHFFFAOYSA-N

SMILES

CCCN1C2=C(C=C(C1=N)C(=O)NCC3=CC=C(C=C3)OC)C(=O)N4C=CC=C(C4=N2)C

Canonical SMILES

CCCN1C2=C(C=C(C1=N)C(=O)NCC3=CC=C(C=C3)OC)C(=O)N4C=CC=C(C4=N2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.